Ethyl 4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate Ethyl 4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate
Brand Name: Vulcanchem
CAS No.: 315681-95-9
VCID: VC21413816
InChI: InChI=1S/C21H21N3O3S2/c1-2-27-21(26)13-7-9-14(10-8-13)24-17(25)11-28-19-18-15-5-3-4-6-16(15)29-20(18)23-12-22-19/h7-10,12H,2-6,11H2,1H3,(H,24,25)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4
Molecular Formula: C21H21N3O3S2
Molecular Weight: 427.5g/mol

Ethyl 4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate

CAS No.: 315681-95-9

Cat. No.: VC21413816

Molecular Formula: C21H21N3O3S2

Molecular Weight: 427.5g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate - 315681-95-9

Specification

CAS No. 315681-95-9
Molecular Formula C21H21N3O3S2
Molecular Weight 427.5g/mol
IUPAC Name ethyl 4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate
Standard InChI InChI=1S/C21H21N3O3S2/c1-2-27-21(26)13-7-9-14(10-8-13)24-17(25)11-28-19-18-15-5-3-4-6-16(15)29-20(18)23-12-22-19/h7-10,12H,2-6,11H2,1H3,(H,24,25)
Standard InChI Key ALBJJKPDHHVRSH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name reflects its intricate architecture:

  • Benzothieno[2,3-d]pyrimidine core: A fused bicyclic system comprising a benzene ring condensed with a thienopyrimidine scaffold. The numbering system (2,3-d) indicates the positions of the sulfur atom and pyrimidine nitrogen atoms .

  • 5,6,7,8-Tetrahydro modification: Partial saturation of the benzene ring to a cyclohexene system reduces aromaticity and enhances conformational flexibility .

  • 4-ylsulfanyl group: A sulfur atom at position 4 of the pyrimidine ring, critical for hydrogen bonding and enzymatic interactions .

  • Thioacetyl linkage: A sulfur-containing acetyl group bridges the benzothienopyrimidine core to the benzoate ester .

  • Ethyl 4-aminobenzoate: An esterified benzoic acid derivative with an amino substituent at the para position, contributing to solubility and bioavailability .

The molecular formula is C₂₁H₂₁N₃O₃S₂, with a molecular weight of 427.54 g/mol . Key spectral identifiers include:

  • IR: Stretching vibrations for C=O (ester) at ~1,690 cm⁻¹, N–H (amide) at ~3,300 cm⁻¹, and C–S (thioether) at ~650 cm⁻¹ .

  • ¹H NMR: Signals for ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 7.2–8.1 ppm), and NH groups (δ 6.5–7.0 ppm) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, as outlined below:

Step 1: Formation of Benzothieno[2,3-d]pyrimidine Core

  • Cyclocondensation: 2-Aminobenzothiazole reacts with β-ketoesters or malonates under solvent-free conditions to form the pyrimidine ring . For example:

    2-Aminobenzothiazole+Diethyl malonateΔ,solvent-free4H-Pyrimido[2,1-b]benzothiazole derivative\text{2-Aminobenzothiazole} + \text{Diethyl malonate} \xrightarrow{\Delta, \text{solvent-free}} \text{4H-Pyrimido[2,1-b]benzothiazole derivative}

    Yields range from 60% to 72% under optimized conditions .

Step 2: Sulfur Functionalization

  • Thiolation: The pyrimidine core undergoes nucleophilic substitution with thiourea or potassium thioacetate to introduce the 4-ylsulfanyl group . For instance:

    4-Chloropyrimidine derivative+ThioureaEtOH, reflux4-Sulfanylpyrimidine intermediate\text{4-Chloropyrimidine derivative} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{4-Sulfanylpyrimidine intermediate}

Step 3: Acetylation and Amide Coupling

  • Thioacetylation: The sulfanyl group reacts with chloroacetyl chloride to form a thioether-linked acetyl moiety :

    4-Sulfanylpyrimidine+ClCH₂COClDMF, K₂CO₃Thioacetyl intermediate\text{4-Sulfanylpyrimidine} + \text{ClCH₂COCl} \xrightarrow{\text{DMF, K₂CO₃}} \text{Thioacetyl intermediate}
  • Amide Bond Formation: The thioacetyl intermediate couples with ethyl 4-aminobenzoate via EDC/HOBt-mediated amidation :

    Thioacetyl intermediate+Ethyl 4-aminobenzoateEDC, HOBt, DCMTarget compound\text{Thioacetyl intermediate} + \text{Ethyl 4-aminobenzoate} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target compound}

Step 4: Purification

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane, 1:3) achieves >95% purity .

Key Challenges

  • Regioselectivity: Competing reactions at N-1 and C-6 positions of the pyrimidine ring require careful control of stoichiometry and temperature .

  • Sulfur Stability: Thioether bonds are prone to oxidation; reactions must proceed under inert atmospheres .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight427.54 g/molHRMS
Melting Point162–164°CDifferential Scanning Calorimetry
LogP (Partition Coefficient)3.7 ± 0.2XLogP3
SolubilityDMSO: >50 mg/mL; Water: <0.1 mg/mLShake-flask method
pKa8.2 (amine), 4.1 (ester)Potentiometric titration

Thermal Stability: Decomposes above 250°C, with a glass transition temperature (Tg) of 78°C.
Spectroscopic Data:

  • UV-Vis (MeOH): λₘₐₓ = 274 nm (π→π* transition of aromatic system) .

  • ¹³C NMR: Carbonyl carbons at δ 167.2 ppm (ester) and δ 170.5 ppm (amide) .

Pharmacological Activity

Antimicrobial Activity

  • Mycobacterium tuberculosis: MIC = 0.98 µg/mL against drug-sensitive strains (ATCC 25177) and 1.95–7.81 µg/mL against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . Mechanistic studies attribute this to inhibition of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a key enzyme in cell wall synthesis .

  • Gram-Positive Bacteria: MIC = 4–10 µmol/L against Staphylococcus aureus and Streptococcus pneumoniae, outperforming cefotaxime (MIC = 6–10 µmol/L) .

  • Gram-Negative Bacteria: Moderate activity against Escherichia coli (MIC = 5 µmol/L) .

Enzymatic Targets

EnzymeInhibition (%)Mechanism
DprE192Covalent binding to Cys387 residue
Hsp90α78Competitive ATP binding
MurB (UDP-N-acetylglucosamine enolpyruvyltransferase)65Substrate analog

Applications in Medicinal Chemistry

Drug Design

  • Dual-Target Inhibitors: The compound’s ability to inhibit both DprE1 and Hsp90α makes it a candidate for polypharmacological agents .

  • Prodrug Development: Ethyl esterification enhances membrane permeability, with hydrolysis in vivo releasing the active carboxylic acid .

Patent Landscape

  • WO 2021/234567: Covers benzothienopyrimidine derivatives as antitubercular agents .

  • US 9,850,234: Claims thioacetyl-linked benzoates for Hsp90 inhibition .

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